molecular formula C19H30Si B583402 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene CAS No. 228120-22-7

1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene

Cat. No.: B583402
CAS No.: 228120-22-7
M. Wt: 286.534
InChI Key: ZJGZJNHUUDMYPM-XTQLBDSXSA-N
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Description

1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is a compound with the molecular formula C19H30Si and a molecular weight of 286.53 g/mol. This compound is notable for its application in biomedical research, particularly in studying various diseases by selectively modulating intricate molecular cascades.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene involves the reaction of trimethylsilyl-substituted alkynes with zirconocene reagents. For instance, the reaction of trimethylsilyl-substituted alkynes with Cp2ZrCl2 and Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis or iodination .

Industrial Production Methods

Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves stringent quality control measures, including cleanroom environments ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is employed in various scientific research applications, including:

    Chemistry: As an intermediate in the preparation of retinoic acid derivatives.

    Biology: Used in the study of molecular cascades and cellular signaling pathways.

    Medicine: Investigated for its potential in modulating disease pathways.

    Industry: Utilized in the synthesis of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene involves its interaction with specific molecular targets and pathways. This compound selectively modulates intricate molecular cascades, which can influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,5-hexadien-1-ynyl]silane
  • Cyclohexene, 1,3,3-trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]

Uniqueness

1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene is unique due to its specific structural configuration, which allows it to selectively modulate molecular cascades in biomedical research.

Properties

IUPAC Name

trimethyl-[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-3,5-dien-1-ynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30Si/c1-16(10-9-15-20(5,6)7)12-13-18-17(2)11-8-14-19(18,3)4/h10,12-13H,8,11,14H2,1-7H3/b13-12+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGZJNHUUDMYPM-XTQLBDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#C[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C[Si](C)(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858541
Record name Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-3,5-dien-1-yn-1-yl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228120-22-7
Record name Trimethyl[(3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-3,5-dien-1-yn-1-yl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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